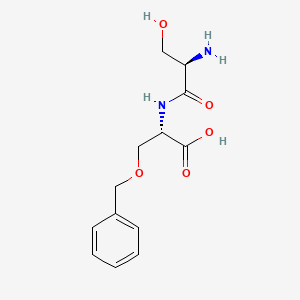
D-Seryl-O-benzyl-L-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Seryl-O-benzyl-L-serine: is a compound that belongs to the class of amino acid derivatives. It is a modified form of serine, an amino acid that plays a crucial role in various biological processes. The compound is characterized by the presence of a benzyl group attached to the oxygen atom of the serine molecule, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Seryl-O-benzyl-L-serine typically involves the protection of the hydroxyl group of serine with a benzyl group. One common method is the enzymatic resolution of the N-acetyl derivative of O-benzyl-DL-serine using Takadiastase . Another method involves the Wünsch–Fürst resolution of N-formyl-O-benzyl-DL-serine, which can be separated by selective solubilization .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methods used in laboratory synthesis can be scaled up for industrial production, involving similar protection and resolution steps.
Chemical Reactions Analysis
Types of Reactions: D-Seryl-O-benzyl-L-serine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to remove the benzyl group, yielding the parent serine compound.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation using palladium-on-charcoal in acetic acid-2-methoxyethanol is a common method.
Substitution: Various nucleophiles can be used to substitute the benzyl group under suitable conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of serine.
Reduction: Deprotected serine.
Substitution: Substituted serine derivatives.
Scientific Research Applications
Chemistry: D-Seryl-O-benzyl-L-serine is used as a building block in peptide synthesis and as a precursor for the synthesis of more complex molecules .
Biology: In biological research, the compound is used to study the role of serine derivatives in various biochemical pathways and processes.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of D-Seryl-O-benzyl-L-serine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in serine metabolism, influencing various biochemical processes. It can also interact with receptors and transporters, modulating their activity and affecting cellular functions .
Comparison with Similar Compounds
D-Serine: A dextrorotary isomer of serine that acts as a neurotransmitter in the brain.
L-Serine: A levorotary isomer of serine involved in protein synthesis and metabolism.
O-Benzyl-D-serine: A similar compound with a benzyl group attached to the oxygen atom of D-serine.
Uniqueness: D-Seryl-O-benzyl-L-serine is unique due to its specific structural modification, which can influence its reactivity and interactions with biological molecules
Properties
CAS No. |
921933-67-7 |
|---|---|
Molecular Formula |
C13H18N2O5 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]-3-phenylmethoxypropanoic acid |
InChI |
InChI=1S/C13H18N2O5/c14-10(6-16)12(17)15-11(13(18)19)8-20-7-9-4-2-1-3-5-9/h1-5,10-11,16H,6-8,14H2,(H,15,17)(H,18,19)/t10-,11+/m1/s1 |
InChI Key |
AXNVWYSJENBCHZ-MNOVXSKESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H](C(=O)O)NC(=O)[C@@H](CO)N |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(=O)O)NC(=O)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


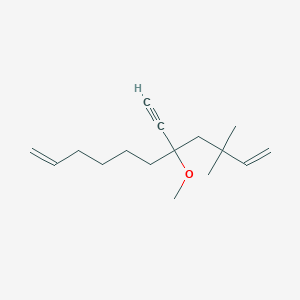
![(1S,2S)-2-Methyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14179741.png)
![3-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14179742.png)
![N-(2-Aminoethyl)-4-[(4-cyanophenyl)methoxy]-2-methoxybenzamide](/img/structure/B14179744.png)

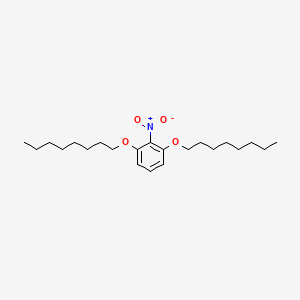
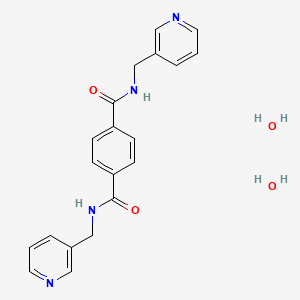
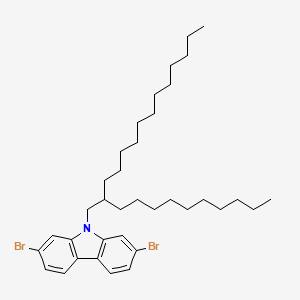
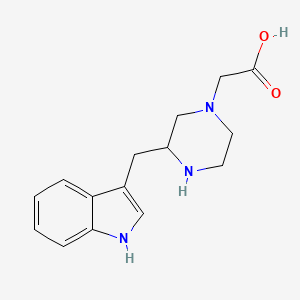
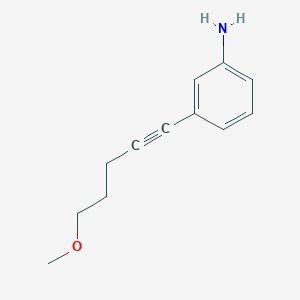
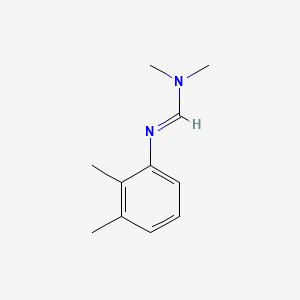
![2-[4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenoxy]propanoic acid](/img/structure/B14179789.png)
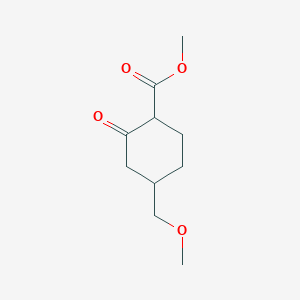
![4-[(But-3-en-1-yl)sulfanyl]-6-methyl-3-(prop-2-en-1-yl)-2H-pyran-2-one](/img/structure/B14179794.png)
